
Neodymium-147
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Neodymium-147, also known as Nd-147, is a radioactive isotope of neodymium that has been used extensively in scientific research applications. This isotope has a half-life of 11 days and decays through beta decay to form praseodymium-147. The unique properties of Nd-147 make it an essential tool for researchers studying various fields of science, including physics, chemistry, and biology.
Mecanismo De Acción
Neodymium-147 decays through beta decay, emitting a beta particle and transforming into praseodymium-147. This decay process releases energy in the form of radiation, which can be detected and measured by researchers.
Biochemical and Physiological Effects:
Neodymium-147 does not have any direct biochemical or physiological effects on living organisms. However, it can be used as a tracer in biological experiments to study the uptake and distribution of various compounds in living cells and tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Neodymium-147 in lab experiments include its high radioactivity, which allows for sensitive detection and measurement, and its relatively short half-life, which minimizes the risk of long-term radiation exposure. However, the short half-life of Neodymium-147 also limits its use in certain experiments, as it may decay before the experiment is completed.
Direcciones Futuras
There are several future directions for research involving Neodymium-147. One area of interest is the use of Neodymium-147 as a tracer in medical imaging, particularly in the diagnosis and treatment of cancer. Another potential application is the use of Neodymium-147 in the study of nuclear fusion, which could have significant implications for energy production. Additionally, researchers may continue to explore the use of Neodymium-147 in environmental and geological studies to better understand the movement of elements and compounds in natural systems.
In conclusion, Neodymium-147 is a valuable tool for scientific research due to its unique properties and versatility. Its use as a tracer in various fields of science has contributed significantly to our understanding of the natural world and has the potential to lead to new discoveries and innovations in the future.
Métodos De Síntesis
Neodymium-147 is typically produced through the irradiation of neodymium oxide with neutrons in a nuclear reactor. The resulting neodymium-146 undergoes beta decay to form Neodymium-147. The synthesis of Neodymium-147 is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
Neodymium-147 has been used extensively in scientific research applications due to its unique properties. This isotope is commonly used as a tracer in various fields of science, including geology, environmental science, and biology. Neodymium-147 is also used in nuclear physics experiments to study the properties of atomic nuclei.
Propiedades
Número CAS |
14269-74-0 |
|---|---|
Nombre del producto |
Neodymium-147 |
Fórmula molecular |
Nd |
Peso molecular |
146.91611 g/mol |
Nombre IUPAC |
neodymium-147 |
InChI |
InChI=1S/Nd/i1+3 |
Clave InChI |
QEFYFXOXNSNQGX-AKLPVKDBSA-N |
SMILES isomérico |
[147Nd] |
SMILES |
[Nd] |
SMILES canónico |
[Nd] |
Sinónimos |
147Nd radioisotope Nd-147 radioisotope Neodymium-147 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





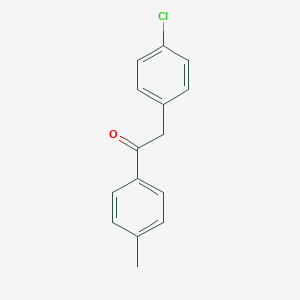
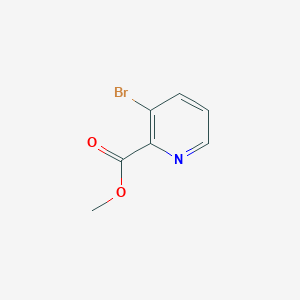


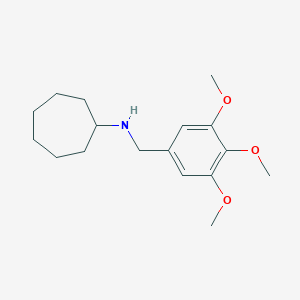
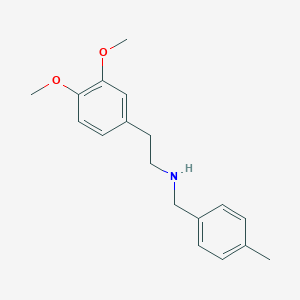
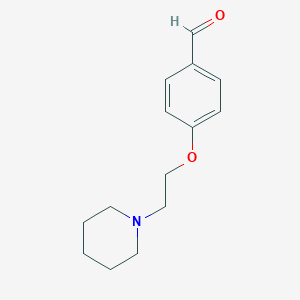


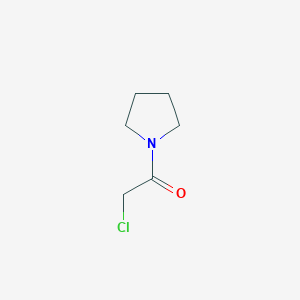
![1-Methyl-1H-benzo[d]imidazol-5-ol](/img/structure/B79548.png)
![5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B79549.png)